REACTION_CXSMILES
|
CS(C)=O.[C:5](Cl)(=[O:9])[C:6](Cl)=[O:7].C(Cl)Cl.C(NO)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=O.C([N:25](CC)CC)C>C(Cl)Cl.C1COCC1>[C:6]([C:5]([NH2:25])=[O:9])([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:7] |f:5.6|
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
24.3 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NO
|
Name
|
CH2Cl2 THF
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C1CCOC1
|
Name
|
|
Quantity
|
30.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |